Tetraoctyltin (CAS 3590-84-9) is a high-molecular-weight, low-volatility tetraalkyltin compound primarily utilized as a critical precursor in the industrial synthesis of octyltin halides. As a stable, liquid organometallic intermediate, it undergoes highly controlled Kocheshkov redistribution reactions with tin(IV) chloride to yield dioctyltin and monooctyltin derivatives [1]. These downstream derivatives are indispensable as high-performance heat stabilizers for polyvinyl chloride (PVC) formulations. Unlike shorter-chain alkyltins, tetraoctyltin provides a combination of high thermal stability, favorable processability, and a fundamentally safer toxicological profile, making it the standard starting material for regulatory-compliant organotin production [2].
Attempting to substitute tetraoctyltin with more common, shorter-chain analogs like tetrabutyltin or tetramethyltin fundamentally compromises the regulatory viability of the final product. While shorter-chain tetraalkyltins can undergo similar redistribution reactions, their downstream derivatives exhibit severe immunotoxicity and marine biocidal activity, leading to strict global bans in sensitive applications [1]. Conversely, bypassing the tetraalkyltin stage to directly alkylate tin metal with octyl halides results in poor yields and complex, difficult-to-separate mixtures of mono-, di-, and tri-substituted products [2]. Tetraoctyltin is therefore non-interchangeable; it is the specific precursor required to guarantee both stoichiometric precision during redistribution and compliance with stringent food-contact and medical polymer regulations [3].
Toxicological evaluations demonstrate that while tetrabutyltin and its derivatives induce severe thymus atrophy and suppress humoral immune responses at doses of 5–15 mg/kg/day, tetraoctyltin and its derivatives produce 0% induction of lymphoid organ atrophy[1]. This stark contrast in immunotoxicity strictly dictates material selection for sensitive applications.
| Evidence Dimension | Lymphoid Organ Atrophy Induction |
| Target Compound Data | Tetraoctyltin (0% induction of thymus atrophy) |
| Comparator Or Baseline | Tetrabutyltin / Butyltin derivatives (Significant atrophy and immune suppression at 5–15 mg/kg/day) |
| Quantified Difference | Octyltin compounds completely eliminate the severe immunotoxic effects characteristic of butyltins at equivalent dosing. |
| Conditions | In vivo mammalian toxicity models (rats/hamsters) assessing humoral and allograft immune responses. |
This toxicological differentiation is the primary reason buyers procure tetraoctyltin for synthesizing PVC stabilizers used in food packaging and medical devices, where butyltins are legally prohibited.
Volatility is a major handling consideration in organometallic synthesis. Tetraoctyltin exhibits a boiling point of 268 °C under a high vacuum of 13 hPa, whereas tetrabutyltin boils at approximately 265 °C at standard atmospheric pressure (1013 hPa). This drastically lower vapor pressure for tetraoctyltin ensures safer high-temperature processing.
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | Tetraoctyltin (Boils at 268 °C at 13 hPa) |
| Comparator Or Baseline | Tetrabutyltin (Boils at ~265 °C at 1013 hPa) |
| Quantified Difference | Tetraoctyltin requires high vacuum to reach the boiling temperature that tetrabutyltin reaches at atmospheric pressure, indicating vastly lower volatility. |
| Conditions | Standard industrial distillation and high-temperature Kocheshkov redistribution reactor conditions. |
The exceptionally low volatility of tetraoctyltin minimizes hazardous inhalation exposure and evaporative material losses during high-temperature industrial synthesis.
Because of its extended alkyl chains, tetraoctyltin has a molecular weight of 571.6 g/mol, resulting in an elemental tin mass fraction of approximately 20.8%. In contrast, tetrabutyltin yields a tin mass fraction of 34.2%. Procurement and process engineers must account for this by scaling mass loading appropriately to achieve equivalent molar yields in downstream reactions.
| Evidence Dimension | Elemental Tin Mass Fraction |
| Target Compound Data | Tetraoctyltin (~20.8% Sn by weight) |
| Comparator Or Baseline | Tetrabutyltin (~34.2% Sn by weight) |
| Quantified Difference | Tetraoctyltin contains approximately 39% less elemental tin per unit mass compared to tetrabutyltin. |
| Conditions | Molecular weight calculations for procurement volume and reactor stoichiometry planning. |
Procurement teams must adjust mass-based purchasing volumes and reactor loading calculations when substituting octyltins for butyltins to maintain stoichiometric ratios.
Environmental compliance heavily influences precursor selection. Butyltin derivatives are notorious for inducing imposex in marine life at concentrations as low as 1 ng/L. Conversely, tetraoctyltin and its derivatives are virtually non-toxic to aquatic animals and exhibit no biocidal activity [1], eliminating the severe hazardous waste overhead associated with shorter-chain alkyltins.
| Evidence Dimension | Aquatic Toxicity (Imposex Induction) |
| Target Compound Data | Tetraoctyltin / Octyltins (Virtually non-toxic to aquatic life; no biocidal activity) |
| Comparator Or Baseline | Butyltin derivatives (Induces imposex in marine life at concentrations as low as 1 ng/L) |
| Quantified Difference | Octyltins eliminate the extreme aquatic toxicity associated with butyltins, which are lethal or disruptive at parts-per-trillion levels. |
| Conditions | Marine and freshwater environmental impact assessments. |
Using tetraoctyltin drastically reduces environmental compliance overhead, wastewater treatment complexity, and hazardous waste disposal costs associated with organotin manufacturing.
Because tetraoctyltin does not induce the lymphoid atrophy seen in shorter-chain alkyltins, it is the mandatory starting material for synthesizing dioctyltin thioglycolates. These downstream stabilizers are specifically approved for use in rigid PVC films and bottles intended for food and beverage packaging [1].
In medical tubing and blood bags where leaching of immunotoxic compounds is strictly prohibited, stabilizers derived from tetraoctyltin provide the necessary thermal protection during PVC extrusion without compromising patient safety or violating global health regulations [2].
Tetraoctyltin's exceptionally low vapor pressure makes it highly suitable for large-scale Kocheshkov comproportionation reactions with SnCl4. Its thermal stability allows for high-temperature processing with minimal evaporative loss, ensuring high-yield conversion to specific octyltin chlorides .
Irritant;Health Hazard;Environmental Hazard